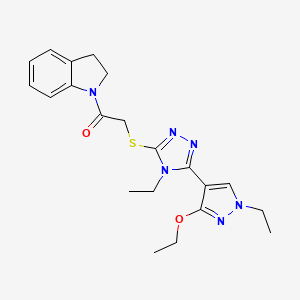

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-4-25-13-16(20(24-25)29-6-3)19-22-23-21(26(19)5-2)30-14-18(28)27-12-11-15-9-7-8-10-17(15)27/h7-10,13H,4-6,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMHKXIVRRHFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that integrates multiple heterocyclic structures. Its unique configuration suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound features:

- Pyrazole ring : Contributes to its biological activity.

- Triazole moiety : Known for its role in various pharmacological properties.

- Thioether linkage : Enhances lipophilicity and may influence pharmacokinetics.

- Indolin group : Adds complexity and may affect receptor interactions.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Antiviral | Inhibits viral replication. |

| Anti-inflammatory | Reduces inflammation markers in vitro. |

| Enzyme inhibition | Interacts with key metabolic enzymes. |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby reducing substrate access and enzyme activity.

- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to the compound :

- Anticancer Studies : A study demonstrated that triazole derivatives induced apoptosis in MDA-MB-231 breast cancer cells through upregulation of pro-apoptotic genes such as P53, Bax, and caspases while downregulating anti-apoptotic Bcl2 levels .

- Antimicrobial Activity : Compounds structurally related to the target molecule exhibited significant antimicrobial properties against various pathogens, showcasing the potential for developing new antibiotics .

- Enzyme Inhibition : Research indicated that certain derivatives effectively inhibited acetylcholinesterase and alkaline phosphatase, suggesting potential applications in treating neurodegenerative diseases and other conditions linked to enzyme dysfunction .

Comparative Analysis

Compared to other compounds with similar structures, the unique combination of functional groups in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyltriazol-3-yl)thio)-N-methylacetamide allows for distinct pharmacological properties. This uniqueness may contribute to improved efficacy and selectivity in targeting specific biological pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. Here are some notable applications:

- Anticancer Activity : Compounds containing triazole and indole derivatives have shown promising anticancer properties. For instance, studies have demonstrated that related compounds inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens. Compounds with similar structures have been tested for their ability to inhibit bacterial growth, showing effectiveness in both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the modulation of inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

- CNS Disorders : The indole moiety is known for its neuroactive properties. Compounds similar to this one have been investigated for their potential in treating central nervous system disorders, including anxiety and depression .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of a structurally related compound using the National Cancer Institute's protocols. The compound displayed significant antitumor activity against various human cancer cell lines, with mean GI50 values indicating effective growth inhibition .

Case Study 2: Antimicrobial Screening

In another research effort, compounds similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyltriazole)thio)-1-(indolin-1-yl)ethanone were screened for antimicrobial activity. Results showed that increasing concentrations led to higher zones of inhibition against tested bacterial strains, suggesting a dose-dependent effect .

Case Study 3: Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions between this compound and various biological targets. The findings indicated favorable binding affinities with key proteins involved in cancer progression and inflammation, supporting its therapeutic potential .

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield?

The synthesis typically involves sequential heterocyclic ring formation and functionalization. Key steps include:

- Construction of the pyrazole and triazole rings via cyclization reactions using reagents like phenyl isocyanate or hydrazine hydrate .

- Introduction of the thioether linkage via nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) and reflux in ethanol or DMSO .

- Final purification via recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .

Q. Which spectroscopic methods are most effective for characterizing its structure?

- NMR (¹H/¹³C): Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.5 ppm, indolinyl protons at δ 6.8–7.5 ppm) and confirms regiochemistry of triazole substituents .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bond at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₂₅N₅O₂S) and detects potential byproducts .

Q. How does its structural hybridity (pyrazole-triazole-indole) influence bioactivity?

The pyrazole-triazole core enhances π-π stacking with biological targets, while the indolinyl moiety may improve membrane permeability. Comparative studies with analogs (e.g., 5-fluoroindole derivatives) suggest synergistic effects on antitumor or anti-inflammatory activity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethoxy → methoxy) to isolate pharmacophoric contributions .

- Dose-Response Replication: Use standardized protocols (e.g., NIH/WHO guidelines) across multiple labs to validate IC₅₀ values .

Q. What mechanistic insights exist for its potential antitumor activity?

Preliminary data suggest:

- Inhibition of kinase targets (e.g., EGFR, VEGFR2) via competitive binding to ATP pockets, validated by molecular docking simulations .

- Apoptosis induction via caspase-3/7 activation, measured via flow cytometry in HeLa or MCF-7 cell lines .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated indolinyl oxygen) to enhance aqueous solubility .

- Nanocarrier Encapsulation: Use liposomal formulations to improve plasma half-life, as demonstrated for related triazole-thioether compounds .

Q. How can stereochemical uncertainties in its synthesis be addressed?

- Single-Crystal X-ray Diffraction: Resolve absolute configuration of chiral centers (e.g., ethoxy orientation) .

- Chiral HPLC: Separate enantiomers using cellulose-based columns and polar mobile phases .

Q. What computational tools predict its metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.